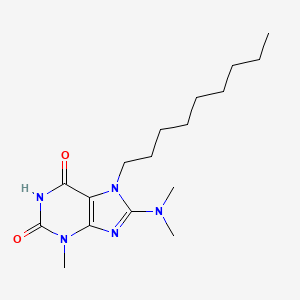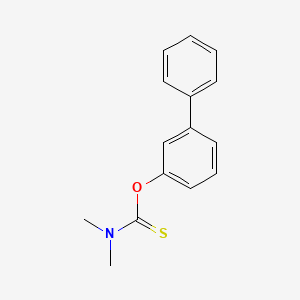
2,6-bis(3-methylphenyl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(3-methylphenyl)benzoic Acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of two 3-methylphenyl groups attached to the 2 and 6 positions of a benzoic acid core. The compound’s structure imparts unique chemical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3-methylphenyl)benzoic Acid typically involves the following steps:
Friedel-Crafts Alkylation: This step involves the alkylation of benzene with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-methylbiphenyl.
Oxidation: The 3-methylbiphenyl is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce carboxylic acid groups at the 2 and 6 positions, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
化学反応の分析
Types of Reactions
2,6-bis(3-methylphenyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Quinones, carboxylated derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2,6-bis(3-methylphenyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6-bis(3-methylphenyl)benzoic Acid involves its interaction with various molecular targets. The compound’s aromatic rings and carboxylic acid groups allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with a single benzene ring.
3-Methylbenzoic Acid: Contains a single methyl group on the benzene ring.
2,6-Dimethylbenzoic Acid: Contains two methyl groups at the 2 and 6 positions of the benzene ring.
Uniqueness
2,6-bis(3-methylphenyl)benzoic Acid is unique due to the presence of two 3-methylphenyl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C21H18O2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
2,6-bis(3-methylphenyl)benzoic acid |
InChI |
InChI=1S/C21H18O2/c1-14-6-3-8-16(12-14)18-10-5-11-19(20(18)21(22)23)17-9-4-7-15(2)13-17/h3-13H,1-2H3,(H,22,23) |
InChIキー |
CXRBTVICLMOOCO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)C3=CC=CC(=C3)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11976192.png)

![3-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11976199.png)

![2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11976206.png)
![6-[(5Z)-5-({9-Methyl-2-[(4-morpholinylmethyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid](/img/structure/B11976208.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione](/img/structure/B11976219.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11976246.png)
![5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11976253.png)
![ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-4H-pyran-3-carboxylate](/img/structure/B11976254.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976255.png)
![2-anilino-N'-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11976261.png)
